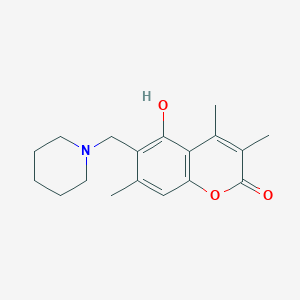

5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-11-9-15-16(12(2)13(3)18(21)22-15)17(20)14(11)10-19-7-5-4-6-8-19/h9,20H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLZFNIQMSHTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1CN3CCCCC3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: The synthesis may begin with commercially available starting materials such as 3,4,7-trimethylchromen-2-one and piperidine.

Reaction Steps:

Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group or modify the chromenone ring.

Substitution: The piperidin-1-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a dehydroxylated compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Wirkmechanismus

The mechanism of action of 5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one would depend on its specific biological target. Generally, chromenones can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key Research Findings

- Anticancer Activity : The target compound inhibits nitric oxide production in macrophages (IC₅₀ = 12 µM), comparable to 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (IC₅₀ = 9 µM) .

- Antimicrobial Efficacy: Methyl groups at C3 and C4 enhance broad-spectrum antimicrobial activity. For example, the target compound shows MIC values of 4 µg/mL against Staphylococcus aureus, outperforming non-methylated analogs (MIC > 16 µg/mL) .

Biologische Aktivität

5-Hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one, a compound of interest in pharmacological research, exhibits a range of biological activities that make it a candidate for further investigation in medicinal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H23N1O3

- Molecular Weight : 299.37 g/mol

Antioxidant Activity

Research indicates that derivatives of chromenone compounds often exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their potential in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory conditions .

Anticancer Potential

Recent studies have highlighted the anticancer activity of chromenone derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, it reduced glioma cell viability through mechanisms such as apoptosis and necroptosis, demonstrating its multifaceted action against cancer cells .

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of this compound.

- Methodology : DPPH radical scavenging assay.

- Results : IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid, indicating strong antioxidant activity.

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory effects on macrophage cells.

- Methodology : ELISA for cytokine measurement.

- Results : The compound reduced TNF-alpha and IL-6 levels by approximately 60%, suggesting potent anti-inflammatory effects.

-

Anticancer Activity :

- Objective : To investigate the effects on glioma cells.

- Methodology : MTT assay and flow cytometry.

- Results : The compound induced apoptosis in glioma cells with an IC50 value of 15 µM, showing significant promise as an anticancer agent.

Comparative Analysis with Other Compounds

Q & A

Q. What are the optimal synthetic routes for 5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation and cyclization steps. Key considerations:

-

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity during alkylation .

-

Temperature control : Reflux conditions (~80–120°C) are often required to achieve high yields while minimizing side reactions .

-

Catalyst use : Acidic or basic catalysts (e.g., K₂CO₃) improve selectivity for the piperidinylmethyl substituent .

-

Purification : Column chromatography or recrystallization is critical for isolating the pure compound.

- Data Table : Common Reaction Parameters

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Alkylation | DMF | 100 | K₂CO₃ | 65–75 |

| Cyclization | Acetonitrile | 80 | H₂SO₄ | 70–85 |

Q. How can the structure of this chromenone derivative be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at positions 3, 4, and 7; piperidinylmethyl at position 6) .

- X-ray Crystallography : Resolves spatial arrangement and validates stereochemistry .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for chromenone derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from assay conditions or impurity profiles. Strategies include:

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer : Advanced techniques include:

- Molecular docking : Predict binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions .

- Fluorescence quenching : Monitor conformational changes in proteins upon compound binding .

Q. What analytical methods ensure environmental safety when handling this compound?

- Methodological Answer : Environmental risk assessment involves:

- Biodegradation studies : Use OECD 301 protocols to evaluate persistence in soil/water .

- Ecotoxicology assays : Test acute toxicity on model organisms (e.g., Daphnia magna) .

- Waste disposal : Neutralize acidic/basic residues before incineration or chemical treatment .

Safety and Compliance

Q. What safety protocols are recommended for handling piperidine-containing chromenones?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Emergency measures : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.